molecular formula C19H28N2O4 B1342808 Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate CAS No. 294180-37-3

Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate

Cat. No. B1342808
CAS RN: 294180-37-3
M. Wt: 348.4 g/mol
InChI Key: ABKUDWKUABCGGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate” is a chemical reagent used in the preparation of pharmaceutical compounds . It is an intermediate for the synthesis of various pharmaceutical and biologically active compounds, including inhibitors and therapeutic agents .


Molecular Structure Analysis

The molecular formula of “Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate” is C19H28N2O4 . The InChI code is 1S/C19H28N2O4/c1-18(2,3)25-17(23)20-19(16(22)24-4)10-12-21(13-11-19)14-15-8-6-5-7-9-15/h5-9H,10-14H2,1-4H3,(H,20,23) .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate” are not detailed in the search results, it is known to be used in the synthesis of bromodomain inhibitors as well as HepG2 cell cycle inhibitors used in anti-tumor therapy .


Physical And Chemical Properties Analysis

“Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate” is a white to off-white solid or powder . It has a molecular weight of 348.44 g/mol . The storage temperature is room temperature .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate”, focusing on unique applications:

SIRT2 Inhibitors

This compound can be used as a starting material in the synthesis of N-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamides , which act as inhibitors of the silent information regulator human type 2 (SIRT2). These inhibitors have potential applications in treating neurodegenerative diseases .

Cdk5/p25 Kinase Inhibitors

Piperidine derivatives, including this compound, are used in the development of Cdk5/p25 kinase inhibitors . These inhibitors are important in studying neurodegenerative diseases like Alzheimer’s, where Cdk5 plays a role in neuronal death .

Antimalarials

The compound has applications in synthesizing antimalarial drugs. Piperidine derivatives have been shown to possess antimalarial properties, which are crucial in the fight against malaria .

Cyclin-dependent Kinase Inhibitors

It is also used in creating selective cyclin-dependent kinase 4/6 inhibitors , which have implications in cancer therapy by inhibiting cell division and tumor growth .

IKKβ Inhibitors

The compound is involved in the synthesis of IKKβ inhibitors . These inhibitors can play a role in treating inflammatory diseases and certain types of cancer by interfering with the NF-κB pathway .

P2Y12 Antagonists

As a building block, it contributes to the development of orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation, which is important in preventing thrombotic events .

Soluble Epoxide Hydrolase Inhibitors

It is used in creating inhibitors for human and murine soluble epoxide hydrolase, which have potential therapeutic applications in cardiovascular diseases .

Anti-HIV-1 Activity

This compound is utilized in synthesizing a piperidine-4-carboxamide CCR5 antagonist with potent anti-HIV-1 activity, contributing to HIV treatment strategies .

Safety and Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . No GHS symbols are associated with it .

Mechanism of Action

Target of Action

Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate, also known as 1-Benzyl-4-N-Boc-amino-isonipecotic acid methyl ester, is a complex organic compound. Similar compounds have been used in the synthesis of derivatives that act as potent hiv-1 non-nucleoside reverse transcriptase inhibitors (hiv-1 nnrtis) .

Mode of Action

It’s worth noting that compounds with similar structures have been used in the synthesis of hiv-1 nnrtis . These inhibitors work by binding to reverse transcriptase, an enzyme HIV uses to convert its RNA into DNA, thereby preventing the virus from replicating.

properties

IUPAC Name

methyl 1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-18(2,3)25-17(23)20-19(16(22)24-4)10-12-21(13-11-19)14-15-8-6-5-7-9-15/h5-9H,10-14H2,1-4H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKUDWKUABCGGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCN(CC1)CC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00612162
Record name Methyl 1-benzyl-4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00612162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate

CAS RN

294180-37-3
Record name Methyl 1-benzyl-4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00612162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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